4-(4-Chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid
Overview
Description
4-(4-Chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C18H18ClNO3 and its molecular weight is 331.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Structural and Molecular Analysis
A study by (Linden et al., 2006) explored the cocrystals of diastereoisomers related to 4-(4-Chlorophenyl)-7,7-dimethyl-5-oxo-hexahydroquinoline derivatives. This research provides insight into the structural properties of such compounds, contributing to our understanding of their molecular configuration and potential applications.
2. Synthesis and Chemical Properties
The work of (Rudenko et al., 2012) and (Rudenko et al., 2013) focused on the synthesis of various substituted hexahydroquinoline derivatives, including those related to the compound . These studies provide valuable information on the chemical synthesis and properties of these compounds, which is essential for their potential use in various scientific applications.
3. Biological and Pharmacological Potential
Research by (Gündüz et al., 2008) evaluated the myorelaxant activity of related hexahydroquinoline derivatives. This study indicates the potential biological and pharmacological applications of these compounds, particularly in areas related to muscle relaxation and potentially in the development of new therapeutic agents.
4. Optoelectronic and Charge Transport Properties
The exploration of optoelectronic and charge transport properties of hydroquinoline derivatives, as studied by (Irfan et al., 2020), sheds light on the potential applications of these compounds in material science, particularly in the development of new materials with specific electronic and optical properties.
Mechanism of Action
Target of action
Many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors .
Mode of action
Without specific information on this compound, it’s challenging to detail its mode of action. Compounds with similar structures often interact with their targets causing conformational changes that can activate or inhibit the target’s function .
Biochemical pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Compounds with similar structures have been found to have diverse biological activities .
Properties
IUPAC Name |
4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-18(2)8-14-16(15(21)9-18)12(7-13(20-14)17(22)23)10-3-5-11(19)6-4-10/h3-7,12,20H,8-9H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKFFFZKGNHLBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C=C(N2)C(=O)O)C3=CC=C(C=C3)Cl)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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